2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
2-(Trifluoromethyl)-4H-chromen-4-one, also known as 2-TFMC, is a heterocyclic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in most organic solvents. Its structure consists of two aromatic rings connected by a methylene bridge. It is a highly polar compound due to the presence of three fluorine atoms in its structure. 2-TFMC is a versatile compound that can be used in a variety of synthetic reactions, such as the synthesis of new materials, the production of pharmaceuticals, and the development of new catalysts.
Scientific Research Applications
Synthesis and Functionalization
A range of synthesis and functionalization processes have been developed for derivatives of 2-(trifluoromethyl)-4H-chromen-4-one, demonstrating its versatility in organic chemistry. For instance, Xiang et al. (2014) presented a facile and efficient strategy for synthesizing 3-((trifluoromethyl)thio)-4H-chromen-4-one (H. Xiang & Chunhao Yang, 2014). This highlights the compound’s ability to undergo efficient chemical transformations under mild conditions. Furthermore, Emmadi et al. (2014) developed a method for functionalizing chromen-2-ones with amidoalkyl derivatives, starting from 4-trifluoromethyl substituted chromen-2-ones, which underscores the compound's applicability in creating a variety of derivatives (Narender Reddy Emmadi et al., 2014).
Applications in Pharmaceutical Research
2-(trifluoromethyl)-4H-chromen-4-one derivatives have been explored for their potential pharmaceutical applications. For example, Rodriguez Aristegui et al. (2006) synthesized a key intermediate for the creation of DNA-dependent protein kinase inhibitors, emphasizing the compound's relevance in targeted drug design (Sonsoles Rodriguez Aristegui et al., 2006).
Innovative Methods in Organic Synthesis
Researchers have also developed innovative synthetic methods involving 2-(trifluoromethyl)-4H-chromen-4-one. For instance, Maleki et al. (2017) prepared a variety of 2-amino-4H-chromene derivatives using a novel organocatalyst under environmentally friendly conditions, showcasing the compound's adaptability in green chemistry applications (B. Maleki et al., 2017).
Novel Reactivity and Chemical Transformations
The compound's unique reactivity has been a focal point of research. Sosnovskikh et al. (2006) explored the nucleophilic addition of trimethyl(trifluoromethyl)silane to 4H-chromene derivatives, revealing new aspects of its chemical behavior (V. Ya. Sosnovskikh et al., 2006).
properties
IUPAC Name |
2-(trifluoromethyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPAKMJTQTVEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351970 | |
Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)-4H-chromen-4-one | |
CAS RN |
151668-40-5 | |
Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.